GRC-17536
Description
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
GRC-17536; GRC 17536; GRC17536.; Unknown |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Grc 17536
Identification and Characterization of Primary Molecular Targets for GRC-17536
The primary molecular target for this compound has been identified as the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. This compound functions as a potent and selective antagonist of this channel. researchgate.netnih.govnih.govebi.ac.ukglenmarkpharma.co.ukspringer.complos.orgencyclopedia.pubpatsnap.commdpi.comdimabio.comnih.govresearchgate.netsci-hub.semdpi.com The TRPA1 channel itself is characterized as a non-selective cation channel. glenmarkpharma.co.ukpatsnap.comdimabio.com
This compound exhibits selective antagonistic activity towards the TRPA1 receptor. nih.govglenmarkpharma.co.ukpatsnap.comdimabio.com Studies have demonstrated its ability to inhibit the functional activation of the TRPA1 receptor by various agonists. For instance, this compound concentration-dependently inhibits citric acid-induced cellular calcium (Ca²⁺) influx in TRPA1-expressing cells, including CCD19-Lu, A549, and human TRPA1/Chinese Hamster Ovary (hTRPA1/CHO) cells. researchgate.netnih.govplos.orgplos.org
The selectivity of this compound for TRPA1 has been further confirmed through comparative studies. A potent and selective TRPV1 antagonist, GRC 6211, failed to inhibit citric acid-mediated Ca²⁺ influx in CCD19-Lu and A549 cells, highlighting TRPA1 as the specific mediator of this response. nih.gov Additionally, GRC 17138, a compound structurally related to this compound but lacking functional antagonism on TRPA1/CHO cells, failed to inhibit calcium flux induced by various stimuli, thereby ruling out a non-specific chemical class effect and confirming TRPA1 involvement in the observed blockade of Ca²⁺ influx. researchgate.netnih.gov
TRPA1 is known to be activated by a diverse array of endogenous and exogenous ligands. These include reactive metabolites, oxidized lipids, prostaglandins, hydrogen peroxide (H₂O₂), citric acid, allyl isothiocyanate (AITC), cinnamaldehyde, and formalin. researchgate.netnih.govpatsnap.comacs.orgrsc.org Beyond direct activation, TRPA1 can also be sensitized or stimulated through intracellular G protein-coupled signaling pathways. nih.gov
The antagonistic activity of this compound has been quantitatively assessed in various functional assays. In cellular models, this compound demonstrated concentration-dependent inhibition of citric acid-induced Ca²⁺ influx. The half-maximal inhibitory concentration (IC₅₀) values varied across different cell lines, as detailed in Table 1. nih.govplos.org
Table 1: IC₅₀ Values for this compound Inhibition of Citric Acid-Induced Ca²⁺ Influx nih.govplos.org
| Cell Line | IC₅₀ (nM) |
| CCD19-Lu | 8.2 |
| A549 | 5.0 |
| hTRPA1/CHO | 4.6 |
Furthermore, this compound effectively inhibited enhanced ⁴⁵Ca²⁺ uptake induced by Toll-like receptor (TLR) ligands, specifically LPS + AITC, Loxoribine (B1675258) + AITC, and ssRNA40 + AITC, in both hTRPA1/CHO and A549 cells. researchgate.netnih.govplos.org
In in vivo studies, this compound demonstrated significant functional antagonism. It inhibited citric acid-induced cough responses in guinea pigs, providing a mechanistic link between TRPA1 activation and cough. researchgate.netnih.govnih.govplos.orgmdpi.com Beyond cough, this compound also showed substantial inhibition of lung eosinophilia, mucus production, and airway hyperresponsiveness in mouse models of asthma. It also reduced eosinophils and early airway reactivity in guinea pig allergic asthma models. mdpi.com Preclinical investigations have further highlighted its efficacy in various animal models of neuropathic and inflammatory pain, encompassing conditions such as diabetic peripheral neuropathic pain, osteoarthritis pain, postoperative pain, and chemotherapy-induced pain. dimabio.com
As established, this compound functions as an antagonist of the TRPA1 ion channel. ebi.ac.ukglenmarkpharma.co.ukspringer.compatsnap.comdimabio.com The TRPA1 channel is a non-selective cation channel that is permeable to calcium ions (Ca²⁺). dimabio.comresearchgate.net The primary mechanism by which this compound exerts its inhibitory effect is by blocking the influx of calcium into cells through the TRPA1 channel. nih.govresearchgate.net This blockade prevents the subsequent intracellular events that are typically triggered by TRPA1 activation and the resulting increase in intracellular calcium concentration.
Downstream Intracellular Signaling Cascades Influenced by this compound
The antagonistic action of this compound on the TRPA1 channel has profound implications for several downstream intracellular signaling cascades. The activation of TRPA1 typically initiates robust Ca²⁺ signaling within the cell. acs.org
Inhibition of TRPA1 by antagonists like this compound can prevent a cascade of physiological changes within cells. These changes include the generation of reactive oxygen species (ROS), the induction of endoplasmic reticulum (ER) and mitochondrial stress, and the production of proinflammatory cytokines. nih.govresearchgate.net Furthermore, TRPA1 receptors, by enhancing intracellular Ca²⁺ concentration, are known to modulate astrocyte functions and influence both pro- and anti-apoptotic pathways in oligodendrocytes. acs.org
There is also a well-documented interplay between Toll-like receptor (TLR) signaling pathways and TRPA1. Activation of TLR4, TLR7, and TLR8 ligands can lead to the upregulation of TRPA1 expression and an enhancement of calcium uptake. researchgate.netnih.govplos.orgplos.org Specifically, activation of the TLR4 signaling pathway in sensory neurons has been shown to trigger the production of neuroinflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netnih.gov By antagonizing TRPA1, this compound can therefore interfere with these inflammatory signaling pathways.
A central aspect of this compound's mechanism of action is its direct modulation of calcium influx. As a TRPA1 antagonist, this compound effectively inhibits the cellular Ca²⁺ influx induced by various TRPA1 agonists, including citric acid and TLR ligands. researchgate.netnih.govplos.orgplos.org The effects of TRPA1 activation are largely attributed to the influx of Ca²⁺ through the activated channel, leading to an increase in intracellular Ca²⁺ concentration. This elevation in intracellular calcium is a critical mediator of inflammatory gene expression. mdpi.com Therefore, by blocking this Ca²⁺ influx, this compound directly impacts the initiation and propagation of inflammatory responses.
TRPA1 has been implicated in the regulation of mitogen-activated protein kinase (MAPK) pathways. acs.org Research involving TRPA1 antagonists, such as HC-030031, has demonstrated their ability to effectively reduce the phosphorylation of c-Jun N-terminal kinase (JNK), a key MAPK, in periodontal ligament stem cells (PDLSCs) following lipopolysaccharide (LPS) stimulation. nih.gov This suggests that TRPA1 activity influences JNK signaling.
Beyond MAPK pathways, TRPA1 activation can also impact the expression of transcription factor c-Jun and Bak, a proapoptotic member of the Bcl-2 family. acs.org Conversely, the sensitization of the TRPA1 channel itself can occur through its phosphorylation, specifically by protein kinase C (PKC). rrpharmacology.ru This indicates a reciprocal regulatory relationship where kinase pathways can modulate TRPA1 activity, and TRPA1 activity, in turn, influences downstream phosphorylation events.
Preclinical Pharmacological and Biological Activities of Grc 17536
In Vitro Efficacy and Potency Characterization of GRC-17536
This compound's in vitro pharmacological profile has been extensively characterized through various cell-based assays, demonstrating its potent antagonistic activity against TRPA1.
Cell-Based Functional Assays for this compound Agonism/Antagonism
This compound effectively inhibits agonist-induced calcium influx in cells expressing the TRPA1 receptor. It has been shown to concentration-dependently inhibit citric acid-induced Ca2+ influx in recombinant human TRPA1 (hTRPA1/CHO) cells, human lung fibroblast cells (CCD19-Lu), and human pulmonary alveolar epithelial cell line (A549) researchgate.netnih.govplos.orgprobechem.com. The half-maximal inhibitory concentration (IC50) values for this compound in these assays were consistently in the nanomolar range, indicating high potency nih.govprobechem.com.
Beyond citric acid, this compound also inhibited allyl isothiocyanate (AITC)-induced Ca2+ influx and interleukin-8 (IL-8) production in human lung fibroblast (CCD19-Lu) and human pulmonary alveolar epithelial (A549) cells mdpi.com. Furthermore, this compound demonstrated inhibitory effects on 45Ca2+ uptake induced by combinations of AITC with Toll-like receptor (TLR) ligands, specifically lipopolysaccharide (LPS) + AITC, loxoribine (B1675258) + AITC, and single-stranded RNA (ssRNA40) + AITC, in both hTRPA1/CHO and A549 cells nih.govprobechem.com. This suggests its ability to modulate TRPA1 activation in contexts involving inflammatory mediators. This compound exhibits high selectivity, showing no significant activity against other transient receptor potential channels such as TRPV1, TRPV3, TRPV4, or TRPM8 at concentrations up to 1 µM probechem.com.
Table 1: In Vitro Potency of this compound in Cell-Based Functional Assays
| Cell Type | Agonist | Assay | IC50 (nM) | Inhibition (%) at 10 nM / 1 µM | References |
| CCD19-Lu | Citric Acid | Ca2+ influx | 8.2 | N/A | nih.govprobechem.com |
| A549 | Citric Acid | Ca2+ influx | 5.0 | N/A | nih.govprobechem.com |
| hTRPA1/CHO | Citric Acid | Ca2+ influx | 4.6 | N/A | nih.govprobechem.com |
| CCD19-Lu | AITC | Ca2+ influx / IL-8 production | 2.06 | N/A | mdpi.comnih.gov |
| A549 | AITC | Ca2+ influx / IL-8 production | 2.71 | N/A | mdpi.comnih.gov |
| hTRPA1/CHO | LPS + AITC | 45Ca2+ uptake | N/A | 51.3% / 98.4% | nih.govprobechem.com |
| hTRPA1/CHO | Loxoribine + AITC | 45Ca2+ uptake | N/A | 56.6% / 98.6% | nih.govprobechem.com |
| hTRPA1/CHO | ssRNA40 + AITC | 45Ca2+ uptake | N/A | 63.0% / 96.1% | nih.govprobechem.com |
| A549 | LPS + AITC | 45Ca2+ uptake | N/A | 40.4% / 95.3% | nih.govprobechem.com |
| A549 | Loxoribine + AITC | 45Ca2+ uptake | N/A | 68.1% / 97.4% | nih.govprobechem.com |
| A549 | ssRNA40 + AITC | 45Ca2+ uptake | N/A | 53.2% / 98.7% | nih.govprobechem.com |
Ex Vivo Tissue Responses to this compound
Translational studies assessing the pharmacological effects of TRPA1 antagonists on patient-derived lung tissues ex vivo are valuable for supporting their potential utility in human respiratory diseases mdpi.com. For instance, in pain research, calcitonin gene-related peptide (CGRP) release from human dental pulp is assayed as a biomarker for TRPA1 antagonist pharmacology mdpi.comacs.org. While this compound has shown positive proof of concept in reducing peripheral diabetic neuropathic pain in patients mdpi.com, specific direct ex vivo tissue response data for this compound itself is not detailed in the available literature.
Organotypic Slice Models in this compound Research
Organotypic slice culture models are established research tools in various fields, including neurodegenerative studies, as they retain all tissue-resident cell types and tissue hierarchy, allowing for the study of cellular crosstalk in an accessible system mdpi.com. Such models can reduce the variability and number of animals needed compared to in vivo research mdpi.com. However, specific preclinical studies detailing the use of organotypic slice models in this compound research are not detailed in the available literature.
In Vivo Efficacy and Mechanistic Validation in Animal Models for this compound
This compound has demonstrated significant efficacy and mechanistic validation in various animal models, supporting its role as a TRPA1 antagonist in disease contexts.
Rodent Models for Investigating this compound Efficacy in Disease Contexts
This compound has been proven highly efficacious in treating inflammatory and neuropathic pain in multiple rodent models medkoo.comglenmarkpharma.co.ukprnewswire.comclinicalleader.comglenmark-pharma.runih.gov. These include models of peripheral diabetic neuropathic pain, osteoarthritic pain, postoperative pain, and chemotherapy-induced pain prnewswire.comclinicalleader.com. The blockade of the TRPA1 receptor by this compound has been shown to attenuate pain hypersensitivity and prevent the loss of nerve fibers and their function in models of diabetic neuropathic pain, where TRPA1 activation induces pain hypersensitivity prnewswire.comclinicalleader.com.
In respiratory disease models, this compound has also shown promising results. In a mouse asthma model, it significantly inhibited lung eosinophilia, mucus production, and airway hyperresponsiveness mdpi.com. In guinea pig allergic asthma models, this compound inhibited eosinophils and early airway reactivity mdpi.com.
Furthermore, this compound demonstrated a significant antitussive effect in guinea pig cough models. In a citric acid-induced tussive response model, this compound reversed the cough response in a dose-dependent manner researchgate.netnih.govplos.orgprobechem.com.
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Disease Context | Observed Efficacy | Inhibition (%) | References |
| Mouse | Asthma | Inhibition of lung eosinophilia, mucus production, airway hyperresponsiveness | N/A | mdpi.com |
| Guinea Pig | Allergic Asthma | Inhibition of eosinophils, early airway reactivity | N/A | mdpi.com |
| Guinea Pig | Citric Acid-Induced Cough | Inhibition of tussive response at 60 mg/kg | 79% | nih.govplos.orgprobechem.com |
| Guinea Pig | Citric Acid-Induced Cough | Inhibition of tussive response at 100 mg/kg | 89% | nih.govplos.orgprobechem.com |
| Rodent (Various) | Inflammatory Pain | Highly efficacious in treating inflammatory pain | N/A | medkoo.comglenmarkpharma.co.ukprnewswire.comclinicalleader.comglenmark-pharma.runih.gov |
| Rodent (Various) | Neuropathic Pain | Highly efficacious in treating neuropathic pain, including diabetic neuropathic pain, osteoarthritic pain, postoperative pain, and chemotherapy-induced pain | N/A | medkoo.comglenmarkpharma.co.ukprnewswire.comclinicalleader.comglenmark-pharma.runih.gov |
Large Animal Models in this compound Preclinical Studies
While other TRPA1 antagonists, such as CB-625, have been shown to be effective in large animal models like the sheep model of asthma, reducing late asthmatic response and antigen-induced airway hyperresponsiveness mdpi.com, specific preclinical data detailing the efficacy of this compound in large animal models are not detailed in the available literature.
Biomarker Discovery and Validation for this compound Pharmacodynamics in Animal Models
The pharmacodynamic activity of this compound in preclinical animal models has been primarily assessed through functional assays that directly measure its inhibitory effects on TRPA1 receptor activity and downstream biological responses. While specific "biomarkers" in the context of broad discovery and validation panels are not extensively detailed in publicly available literature, the compound's mechanism of action allows for direct functional readouts to serve as pharmacodynamic indicators.
In vitro Functional Assays: this compound has been shown to inhibit citric acid-induced Ca2+ influx in cell-based assays with an IC50 of 8.2 nM. This inhibition of intracellular calcium mobilization directly reflects TRPA1 receptor blockade. Further, this compound (at concentrations of 10 nM and 1 µM) significantly inhibited 45Ca2+ uptake induced by various Toll-like receptor (TLR) ligands (LPS, Loxoribine, ssRNA40) in conjunction with allyl isothiocyanate (AITC) in hTRPA1/CHO cells and A549 cells. This demonstrates a direct modulation of TRPA1-mediated calcium responses by this compound.
Table 1: Inhibition of 45Ca2+ Uptake by this compound in Cell-Based Assays
| Stimulus Combination | Cell Type | This compound Concentration | % Inhibition of 45Ca2+ Uptake |
| LPS + AITC | hTRPA1/CHO | 10 nM | 51.3% |
| LPS + AITC | hTRPA1/CHO | 1 µM | 98.4% |
| Loxoribine + AITC | hTRPA1/CHO | 10 nM | 56.6% |
| Loxoribine + AITC | hTRPA1/CHO | 1 µM | 98.6% |
| ssRNA40 + AITC | hTRPA1/CHO | 10 nM | 63.0% |
| ssRNA40 + AITC | hTRPA1/CHO | 1 µM | 96.1% |
| LPS + AITC | A549 | 10 nM | 40.4% |
| LPS + AITC | A549 | 1 µM | 95.3% |
| Loxoribine + AITC | A549 | 10 nM | 68.1% |
| Loxoribine + AITC | A549 | 1 µM | 97.4% |
| ssRNA40 + AITC | A549 | 10 nM | 53.2% |
| ssRNA40 + AITC | A549 | 1 µM | 98.7% |
In vivo Functional Readouts: In animal models, the reduction of specific pain behaviors (e.g., hyperalgesia reversal) and cough responses serves as a direct pharmacodynamic measure. For instance, this compound demonstrated a dose-dependent decrease in citric acid-induced tussive response in guinea pigs, providing a quantifiable in vivo biomarker for its antitussive efficacy.
Target Engagement and Occupancy Studies for this compound in Preclinical Systems
This compound exhibits robust target engagement with the TRPA1 receptor in preclinical systems, characterized by its high potency and selectivity.
Potency and Selectivity: this compound is a potent TRPA1 antagonist, with an IC50 value of less than 10 nM in cell-based assays researchgate.netfrontiersin.org. Its selectivity profile is notably high, demonstrating more than 1000-fold selectivity over other Transient Receptor Potential (TRP) channels, G protein-coupled receptors (GPCRs), enzymes, and other ion channels proquest.comresearchgate.netfrontiersin.org. This high selectivity minimizes off-target effects, contributing to a clean pharmacological profile.
Functional Engagement: The ability of this compound to inhibit TRPA1-mediated calcium influx in cellular models directly confirms its engagement with the target. Furthermore, the correlation between in vivo efficacy and in vitro potency supports target engagement in live animals. For example, the free mean plasma concentration of this compound at the maximal effective dose (EDmax) for cough suppression in guinea pigs was observed to be approximately equivalent to its in vitro IC50 value, indicating that the observed biological effects are directly mediated by TRPA1 antagonism.
Preclinical Pharmacodynamics of this compound
Preclinical studies have consistently demonstrated the effectiveness of this compound across various animal models of pain and respiratory conditions, highlighting its broad pharmacodynamic utility as a TRPA1 antagonist.
Analgesic Effects: this compound has shown significant efficacy in diverse animal models of pain. This includes neuropathic pain models, such as peripheral diabetic neuropathic pain and chronic constriction injury (CCI)-induced neuropathic pain wikipedia.orgidrblab.netresearchgate.netfrontiersin.org. It also proved effective in inflammatory pain models, including Freund's complete adjuvant-induced inflammatory pain, osteoarthritic pain, postoperative pain, and chemotherapy-induced pain wikipedia.orgidrblab.netresearchgate.netfrontiersin.org. The compound reversed hyperalgesia in these in vivo pain models frontiersin.org.
Anti-tussive and Anti-inflammatory Effects: In addition to its analgesic properties, this compound has demonstrated promising effects in respiratory models. Specifically, it showed efficacy against airway inflammation, bronchoconstriction, and cough in in vivo models of asthma frontiersin.org. In guinea pigs, this compound effectively blocked citric acid-mediated cough responses.
Dose-Response Relationship of this compound in Pharmacological Models
The pharmacodynamic effects of this compound are dose-dependent, as observed in various preclinical models.
Pain Models: In in vivo models of Freund's complete adjuvant-induced inflammatory pain and chronic constriction injury (CCI)-induced neuropathic pain, this compound reversed hyperalgesia with an EC50 of less than 10 mg/kg frontiersin.org.
Cough Models: In guinea pigs, this compound exhibited a clear dose-dependent inhibition of citric acid-induced cough. At 60 mg/kg, it showed 79% inhibition, which increased to 89% inhibition at 100 mg/kg compared to the vehicle-treated group. A lower dose of 30 mg/kg did not yield a significant protective response.
Table 2: Dose-Dependent Inhibition of Cough by this compound in Guinea Pigs
| This compound Dose (mg/kg) | % Inhibition of Cough |
| 30 | Not significant |
| 60 | 79% |
| 100 | 89% |
Cellular Assays: The inhibition of 45Ca2+ uptake in hTRPA1/CHO and A549 cells also displayed a dose-dependent pattern, with increasing inhibition observed at higher concentrations (10 nM vs. 1 µM).
Time-Course of Biological Effects of this compound in Animal Models
While detailed time-course graphs for preclinical animal models are not explicitly provided in the available search results, observations from clinical studies, which are rooted in preclinical understanding, suggest a sustained pharmacodynamic effect of this compound. In a study involving patients, pain relief was detected as early as Week 1 and was sustained until the end of treatment (Week 4). Notably, pain reduction continued through Week 6, even after the discontinuation of dosing. This prolonged effect suggests long-lasting pharmacodynamic changes, potentially involving alterations in receptor expression or function, or neural plasticity, which would have their basis in preclinical biological effects.
Tissue Distribution and Accumulation Patterns of this compound in Preclinical Species
This compound is characterized as a "peripherally acting novel therapeutic" wikipedia.orgidrblab.net. This classification implies that its primary pharmacological effects are exerted in peripheral tissues, with limited penetration into the central nervous system (CNS). The compound is also described as orally available proquest.comresearchgate.netfrontiersin.org. While these characteristics define its general distribution properties, specific detailed quantitative data on tissue distribution and accumulation patterns (e.g., concentrations in various organs over time following administration) for this compound in preclinical species are not explicitly described in the provided public domain search results.
Structure Activity Relationship Sar Studies and Analog Development for Grc 17536
Elucidation of Key Structural Features for GRC-17536 Activity
While specific detailed SAR data for this compound analogs is not extensively disclosed in publicly available literature, insights into the structural features critical for TRPA1 antagonist activity can be inferred from studies on related compounds. TRPA1, a non-selective cation channel, is known to be activated by various ligands, including electrophiles that can covalently bind to cysteine residues in its cytoplasmic N-terminus invivochem.cn. Antagonists like this compound are designed to interfere with these activation mechanisms.
Synthetic Methodologies for this compound Analogs
The synthesis of TRPA1 antagonists, including this compound and its potential analogs, generally involves multi-step organic synthesis. While the proprietary nature of this compound's exact synthetic route limits public disclosure, general synthetic methodologies for TRPA1 antagonists have been reported. For instance, the synthesis of close analogs of a fragment-like hit (compound 15) in the development of BAY-390 commenced from commercially available 5,5-dimethylcyclohexane-1,3-dione. This involved a sequence of reactions including ethoxylation, reduction with lithium aluminum hydride, and in situ generation of lithium diisopropylamide nih.govtocris.com. Another approach mentioned for oxadiazole derivatives involves alkylation chemistry, which allows for the rapid exploration of different linker systems and modifications to aromatic moieties tocris.com. Glenmark Pharmaceuticals' discovery chemistry group is noted to have synthesized this compound and other related TRPA1 antagonists, such as GRC-17770 and GRC-17138, in-house nih.gov.
Design Principles for Optimized this compound Derivatives
The design of optimized this compound derivatives and other TRPA1 antagonists is guided by several key principles aimed at enhancing their therapeutic profile. A primary objective is to improve potency and selectivity for the TRPA1 target while minimizing off-target effects. This compound itself exemplifies this, demonstrating high potency and over 1000-fold selectivity guidetopharmacology.org.
Beyond target affinity, optimizing physicochemical properties is crucial for drug-like characteristics. This includes improving metabolic stability, ensuring adequate solubility, and achieving desired pharmacokinetic profiles, such as brain penetration for central nervous system (CNS) targets or appropriate distribution for peripheral action zhanggroup.orgnih.govtocris.com. For example, optimization efforts for BAY-390 focused on decreasing lipophilicity to an acceptable level (log D 3.0) while maintaining high potency across species probechem.comnih.gov. Strategic modifications to the core structure, aromatic substitution patterns, and linker systems are systematically explored to achieve these optimized properties nih.govtocris.com.
Computational and In Silico Approaches in this compound SAR
Computational and in silico methodologies play an increasingly vital role in modern drug discovery, particularly in understanding and predicting structure-activity relationships for compounds like this compound. These approaches leverage advanced computing and data science to streamline the drug discovery process wikipedia.orgmedchemexpress.com.
Key computational techniques employed in TRPA1 SAR studies include:
Molecular Docking: This technique is used to predict the preferred orientation of a ligand (e.g., this compound or its analogs) within the binding site of the TRPA1 receptor. It helps in understanding the molecular interactions that contribute to binding affinity and specificity tocris.comabcam.com.
Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. They can reveal conformational changes, stability of binding, and the influence of solvent and other environmental factors on molecular interactions tocris.com.
In Silico Screening: Large chemical libraries can be virtually screened against the TRPA1 target to identify novel hit compounds or to predict the activity of new analogs, thereby reducing the need for extensive experimental testing wikipedia.orgmedchemexpress.com.
These computational tools aid in elucidating the structural basis of TRPA1 potency, guiding the design of new derivatives with improved profiles, and predicting potential liabilities, thereby accelerating the development of optimized TRPA1 antagonists.
Grc 17536 As a Research Tool and Chemical Probe
Utilization of GRC-17536 for Dissecting Biological Pathways
This compound has been instrumental in elucidating the function of the TRPA1 ion channel in various biological processes, particularly in the context of cough and pain. TRPA1 is recognized as a key sensor for a wide range of environmental irritants and endogenous pro-tussive agents. rsc.org Scientific studies have utilized this compound to confirm the direct mechanistic link between TRPA1 activation and specific physiological responses.
One significant application was in demonstrating that citric acid, a substance commonly used to induce cough in preclinical studies, directly activates the TRPA1 receptor. In these studies, this compound was shown to potently inhibit citric acid-induced calcium influx in TRPA1-expressing cells in a concentration-dependent manner. acs.orgnih.gov This use of this compound as a selective antagonist provided direct evidence that the tussive effect of citric acid is mediated through the TRPA1 pathway. The specificity of this interaction was further confirmed by showing that a selective TRPV1 antagonist, GRC-6211, failed to block the calcium influx, highlighting the specific role of TRPA1. nih.gov
Furthermore, research has extended the utility of this compound to investigate the interplay between the immune system and sensory neurons. Studies have explored the role of TRPA1 in pathways involving Toll-Like Receptors (TLRs), which are implicated in responses to pathogens. This compound was used to demonstrate that ligands for TLR4, TLR7, and TLR8 can enhance TRPA1 activation. The compound effectively inhibited the enhanced calcium uptake in TRPA1-expressing cells that were stimulated with TLR ligands, suggesting that TRPA1 may be a common downstream mediator for various chronic cough etiologies, including those of a post-viral nature. rsc.orgnih.gov
The table below summarizes the inhibitory activity of this compound in key in vitro experiments that have helped to dissect these biological pathways.
| Agonist / Condition | Cell Type | Measured Effect | This compound Activity |
| Citric Acid | hTRPA1/CHO, CCD19-Lu, A549 | Ca²+ Influx | Potent inhibition (IC₅₀ of 8.2 nM) acs.org |
| LPS (TLR4 Ligand) + AITC | hTRPA1/CHO | ⁴⁵Ca²+ Uptake | 51.3% inhibition (10 nM), 98.4% inhibition (1 µM) nih.gov |
| Loxoribine (B1675258) (TLR7 Ligand) + AITC | hTRPA1/CHO | ⁴⁵Ca²+ Uptake | 56.6% inhibition (10 nM), 98.6% inhibition (1 µM) nih.gov |
| ssRNA40 (TLR8 Ligand) + AITC | hTRPA1/CHO | ⁴⁵Ca²+ Uptake | 63.0% inhibition (10 nM), 96.1% inhibition (1 µM) nih.gov |
These findings, enabled by the use of this compound, underscore the role of TRPA1 not only as a direct sensor of irritants but also as a modulator of inflammatory and immune-related signaling cascades in the respiratory system. rsc.org
Application of this compound in Phenotypic Screening Campaigns
Phenotypic screening is a cornerstone of drug discovery, aiming to identify substances that induce a desired change in cellular or organismal phenotype without a preconceived target. Compounds like this compound are often discovered through, and subsequently used as tools in, such campaigns. The initial identification of novel TRPA1 antagonists typically involves high-throughput screening (HTS) where large libraries of chemical compounds are tested for their ability to prevent a specific cellular event or phenotype, such as agonist-induced calcium influx. acs.orgnih.gov
This compound, as a well-characterized, potent, and selective TRPA1 antagonist, serves as an ideal reference compound or positive control in these screening campaigns. Its application helps to validate the assay and provides a benchmark against which the potency and selectivity of newly discovered "hit" compounds can be measured. For instance, a screening campaign designed to find new TRPA1 inhibitors would measure the inhibition of calcium fluorescence in TRPA1-expressing cells after stimulation with an agonist like cinnamaldehyde. nih.gov In such an assay, this compound would be used to define the maximum possible inhibitory effect.
Collaborative drug discovery efforts frequently employ a cascade of assays to identify novel antagonists for ion channels like TRPA1. metrionbiosciences.com This process often begins with a large-scale primary screen (e.g., a FLIPR Ca²⁺ imaging assay) to identify initial hits from a compound library. nih.gov this compound can be used in the subsequent stages of this cascade, including secondary validation and selectivity assays, to ensure that new compounds are acting specifically on the intended TRPA1 target and to characterize their mechanism of action relative to a known inhibitor.
Development of this compound-Based Affinity Reagents and Probes
The development of chemical probes from a parent molecule like this compound involves chemically modifying its structure to create new tools for research. These tools can include fluorescent probes for cellular imaging, biotinylated reagents for affinity purification of target proteins, or photo-affinity labels for identifying binding sites.
As of late 2025, specific literature detailing the derivatization of the this compound scaffold into such affinity reagents or probes has not been published. However, the development of chemical probes for the TRPA1 channel is an active area of research, demonstrating the scientific value of such tools. For example, researchers have successfully designed and synthesized novel "turn-on" fluorescent probes for visualizing TRPA1 channels in the plasma membrane of living cells. nih.gov One such probe, named A1CA, was developed based on a photochromic ligand and showed high affinity and selectivity for TRPA1 over other ion channels. nih.gov Another fluorescent probe, DPCC, was designed based on a TRPA1 agonist and has been used to label the channel and screen for TRPA1 regulators. bohrium.comrsc.org
These examples highlight the methodologies that could be applied to a selective antagonist like this compound. Creating a this compound-based probe could offer unique advantages, allowing researchers to visualize the localization and trafficking of the TRPA1 channel specifically when it is in an inhibited state. Such tools would be highly valuable for studying the channel's biology, particularly in understanding how antagonist binding affects channel dynamics and its interaction with other proteins in its native cellular environment.
Therapeutic Potential and Translational Implications of Grc 17536 Preclinical Perspective
Mechanistic Rationale for GRC-17536 in Various Preclinical Disease Models
This compound functions as a selective inhibitor of the TRPA1 ion channel, which is expressed on sensory neurons and mediates the transmission of pain signals. nih.govnih.gov This channel acts as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and byproducts of oxidative stress. researchgate.netnih.gov By blocking the activation of TRPA1, this compound effectively attenuates the signaling cascade that leads to pain and neurogenic inflammation. atsjournals.orgnih.gov Its high selectivity for TRPA1, with over 1000-fold greater selectivity compared to other TRP channels and a large panel of other receptors and enzymes, underscores its targeted mechanism of action. nih.gov
The therapeutic efficacy of this compound has been demonstrated across a spectrum of preclinical models of both neuropathic and inflammatory pain. nih.govatsjournals.org Furthermore, its potential extends to respiratory conditions, where TRPA1 is implicated in cough and airway inflammation. nih.govtandfonline.com
Preclinical studies have consistently shown the effectiveness of this compound in mitigating pain-related behaviors in various animal models. These studies provide a strong mechanistic rationale for its development as an analgesic agent.
Interactive Data Table: Efficacy of this compound in Preclinical Pain Models
| Disease Model | Species | Key Findings |
| Diabetic Neuropathic Pain | Rodent | Reduced mechanical allodynia and hypersensitivity. atsjournals.org Attenuated pain hypersensitivity and prevented the loss of nerve fibers and their function. nih.govnih.gov |
| Osteoarthritic Pain | Animal | Demonstrated effectiveness in reducing pain behaviors. nih.govnih.gov |
| Postoperative Pain | Animal | Showed efficacy in managing pain following surgical procedures. nih.govnih.gov |
| Chemotherapy-Induced Pain | Animal | Effective in models of pain induced by chemotherapeutic agents. nih.govatsjournals.org |
| Inflammatory Pain | Animal | Reversed hyperalgesia in models induced by Freund's complete adjuvant. nih.govresearchgate.net |
These findings highlight the broad-spectrum analgesic potential of this compound, suggesting its utility in conditions characterized by both nerve damage and inflammation. The underlying mechanism involves the blockade of TRPA1, which is known to be sensitized and activated by inflammatory mediators and cellular stress signals present in these painful conditions. atsjournals.org
The role of the TRPA1 channel as a sensor for irritants in the airways provides a strong rationale for investigating this compound in respiratory disorders. researchgate.nettandfonline.com Preclinical evidence supports its potential in treating conditions such as asthma and chronic cough.
Interactive Data Table: Efficacy of this compound in Preclinical Respiratory Models
| Disease Model | Species | Key Findings |
| Asthma | Guinea Pig | In an ovalbumin-induced asthma model, this compound completely attenuated pulmonary eosinophilia in the bronchoalveolar lavage fluid, comparable to the PDE-4 inhibitor Roflumilast. nih.gov It also inhibited early airway reactivity. tandfonline.com |
| Asthma | Mouse | Significantly inhibited lung eosinophilia, mucus production, and airway hyperresponsiveness. tandfonline.com |
| Chronic Cough | Guinea Pig | Inhibited allyl isothiocyanate (AITC)-induced cough response by 60%. nih.gov Also demonstrated a dose-dependent inhibition of citric acid-induced cough. researchgate.nettandfonline.com |
The mechanism of action in these models is attributed to the blockade of TRPA1 on sensory nerve fibers in the respiratory tract, which are responsible for initiating cough reflexes and contributing to neurogenic inflammation in response to irritants and allergens. researchgate.nettandfonline.com By inhibiting TRPA1, this compound can reduce these pathological responses. nih.gov
Exploration of Combination Therapies Involving this compound in Preclinical Settings
Based on a comprehensive review of the available preclinical literature, there are currently no published studies that specifically investigate the effects of this compound in combination with other therapeutic agents in preclinical models. The existing research has focused on establishing the standalone efficacy and mechanism of action of this compound. Future preclinical studies may explore potential synergistic or additive effects of this compound with other analgesics or anti-inflammatory drugs, which could provide a basis for future clinical combination therapies.
Strategies for Mitigating Potential Resistance or Diminished Responsiveness to this compound in Preclinical Models
There is no information available in the current preclinical literature regarding the development of resistance or diminished responsiveness to this compound. Preclinical studies to date have not reported the emergence of tolerance or resistance to the therapeutic effects of this compound in the models studied. nih.gov The potential for resistance to TRPA1 antagonists is an area that may warrant future investigation. Strategies to mitigate such a possibility would likely involve a deeper understanding of the long-term effects of TRPA1 blockade on receptor expression and signaling pathways. Such research could inform dosing strategies and the potential for intermittent therapy to maintain efficacy over time.
Advanced Methodologies and Innovative Technologies in Grc 17536 Research
Systems Biology and Omics Integration in Understanding GRC-17536 Effects
A systems biology approach, integrating various "omics" disciplines, offers a holistic view of the cellular and systemic responses to this compound. While comprehensive omics data specifically for this compound is not extensively published, the methodologies are well-established for studying its target, TRPA1.
Transcriptomic analysis, through techniques like RNA sequencing, can identify changes in gene expression in response to this compound. This allows for the characterization of gene signatures associated with TRPA1 inhibition. For instance, studies on TRPA1 knockout models have revealed alterations in genes related to inflammation and pain pathways. It is anticipated that treatment with this compound would induce similar changes in gene expression profiles in relevant cell types, such as sensory neurons and immune cells.
Table 1: Potential Transcriptomic Endpoints for this compound Research
| Technology | Sample Type | Potential Readouts | Research Goal |
|---|---|---|---|
| RNA Sequencing | Sensory Neurons | Differentially expressed genes | Identify pathways modulated by TRPA1 antagonism |
| Microarrays | Immune Cells | Inflammatory gene signatures | Understand anti-inflammatory effects |
| Quantitative PCR | Lung Epithelial Cells | Expression of specific cytokines | Validate transcriptomic findings |
Proteomic and phosphoproteomic analyses provide insights into the changes in protein expression and phosphorylation states following treatment with this compound. These changes can reveal the downstream signaling cascades affected by TRPA1 antagonism. In the context of neuropathic pain, proteomic studies have identified alterations in proteins involved in neuronal signaling and structure. The application of these techniques to this compound would elucidate its impact on these protein networks.
Metabolomics and lipidomics offer a snapshot of the metabolic changes induced by this compound. Given that TRPA1 is activated by various endogenous lipids and metabolites, understanding how its inhibition by this compound affects these molecular profiles is crucial. Lipidomic screening, for example, can identify changes in the levels of pro-inflammatory lipid mediators, providing a direct measure of the compound's anti-inflammatory efficacy.
High-Resolution Imaging Techniques for this compound Localization and Target Interaction
Advanced imaging techniques are pivotal in visualizing the subcellular localization of this compound and its interaction with the TRPA1 channel. Super-resolution microscopy and immuno-electron microscopy have been used to determine the localization of TRPA1 in various cellular compartments, including the plasma membrane and lysosomes unifi.it. While direct imaging of this compound is challenging due to its small size, fluorescently labeled analogs could be employed to track its distribution within cells and tissues. Furthermore, cryo-electron microscopy (cryo-EM) has been instrumental in resolving the structure of the TRPA1 channel and the binding sites of its antagonists, providing a structural basis for the interaction of compounds like this compound.
Application of Gene Editing Technologies (e.g., CRISPR/Cas9) for this compound Target Validation
Gene editing technologies, most notably CRISPR/Cas9, have revolutionized target validation in drug discovery. The generation of TRPA1 knockout cell lines and animal models using CRISPR/Cas9 has been instrumental in confirming the role of this channel in various physiological and pathological processes, including pain, itch, and asthma ufsm.brresearchgate.netnih.gov. These models are invaluable for assessing the on-target effects of this compound and distinguishing them from any potential off-target activities. By comparing the response to a stimulus in wild-type versus TRPA1 knockout models in the presence and absence of this compound, researchers can unequivocally validate TRPA1 as the primary target of the compound.
Table 2: Application of CRISPR/Cas9 in TRPA1 Target Validation
| CRISPR/Cas9 Application | Model System | Purpose | Relevance to this compound |
|---|---|---|---|
| Gene Knockout | Rat Models | Phenotyping in pain, itch, and asthma models ufsm.br | Confirms the therapeutic potential of targeting TRPA1 |
| Conditional Knockout | Mouse Sensory Neurons | Delineating the specific role of neuronal TRPA1 researchgate.net | Validates the target in the relevant cell population |
| Gene Knock-in | Human Pluripotent Stem Cells | Studying channel function in human-derived cells | Provides a human-relevant system for efficacy testing |
Microfluidics and Organ-on-a-Chip Systems in this compound Efficacy Assessment
Microfluidics and organ-on-a-chip technologies represent a paradigm shift in preclinical drug testing, offering more physiologically relevant models compared to traditional 2D cell cultures. These systems can recreate the complex microenvironments of tissues and organs, such as the lung or a sensory nerve interface. For a compound like this compound, a "lung-on-a-chip" model could be used to assess its efficacy in mitigating inflammation and hyperreactivity in a human-relevant context nih.gov. Similarly, a "nerve-on-a-chip" could be employed to study its effects on neuronal firing and pain signaling in a controlled environment. These innovative platforms have the potential to accelerate the evaluation of this compound and provide more predictive data on its efficacy in human diseases.
Future Directions, Unanswered Questions, and Emerging Avenues in Grc 17536 Research
Novel Applications and Expanding Scope of GRC-17536 Research
The research surrounding this compound has opened doors to exploring its potential beyond its primary indication of DPN. Preclinical investigations have indicated the compound's effectiveness in a broader spectrum of pain conditions, including osteoarthritic pain, postoperative pain, and chemotherapy-induced pain. This suggests a wider applicability of TRPA1 antagonism in diverse pain etiologies.
Beyond pain management, this compound has shown promise in addressing respiratory disorders. It was evaluated in Phase 2a proof-of-concept studies for chronic cough, demonstrating positive effects on airway inflammation, bronchoconstriction, and cough in animal models. These findings highlight its potential utility in conditions such as asthma and chronic obstructive pulmonary disease (COPD).
The insights gained from this compound's development, particularly its peripherally acting nature, can inform the design of next-generation TRPA1 inhibitors with improved central nervous system (CNS) penetration. Such advancements could expand the therapeutic scope of TRPA1 antagonists to include central disorders like migraine and neurodegenerative diseases nih.gov. Furthermore, the observation that this compound exhibited efficacy in a specific subgroup of DPN patients underscores the emerging avenue of personalized medicine. This approach advocates for tailoring pain therapeutics based on a patient's underlying sensory profile, moving towards a more mechanism-based treatment strategy. The concept of combination therapy also represents an exciting direction, where TRPA1 inhibitors could be synergistically employed with other therapeutic agents to achieve enhanced clinical outcomes nih.gov.
Methodological Advancements Needed for Comprehensive this compound Characterization
To overcome the existing limitations and fully realize the therapeutic potential of this compound and similar TRPA1 antagonists, several methodological advancements are crucial for comprehensive characterization. Addressing the challenges posed by this compound's pharmacokinetic profile, high lipophilicity, and insolubility necessitates the development of novel formulations or chemical modifications. These advancements aim to improve its absorption, distribution, metabolism, and excretion (ADME) properties, thereby enhancing its bioavailability and therapeutic window nih.gov.
The advent of high-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM), has revolutionized the understanding of TRPA1's molecular architecture. Continued advancements in cryo-EM studies are pivotal for elucidating the precise ligand-channel interactions of this compound and other modulators, paving the way for rational, structure-based drug design of next-generation inhibitors with superior potency and selectivity nih.gov. Complementing experimental approaches, leveraging advanced computational modeling and molecular docking studies can accelerate the identification of novel binding sites and facilitate the de novo design of compounds that efficiently block TRPA1 activation nih.gov.
Furthermore, refining existing animal models to more accurately recapitulate human disease pathologies, particularly considering cross-species differences and sex-specific mechanisms, is essential for improving the translational success of preclinical findings to clinical applications nih.gov. For conditions like DPN, the implementation of advanced quantitative sensory testing (QST) and other sophisticated sensory profiling methodologies is critical. These tools enable better patient stratification and the identification of responder subgroups, facilitating a more targeted and mechanism-based approach to pain therapeutics. A deeper understanding of the complex allosteric mechanisms governing TRPA1 activation and modulation is also required to fully characterize the compound's effects under various physiological and pathophysiological conditions.
This compound's Contributions to Fundamental Biological Knowledge
Despite the challenges encountered in its clinical development, this compound has made significant contributions to fundamental biological knowledge, particularly concerning the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. Its progression to Phase 2a clinical trials has unequivocally validated TRPA1 as a promising therapeutic target for both pain and respiratory disorders, providing crucial proof-of-concept for TRPA1 antagonism in human diseases nih.gov.
Studies involving this compound have deepened the understanding of TRPA1's role in pain pathways. The observed efficacy in attenuating pain signals, particularly by reducing the sensitization of peripheral nociceptive neurons, reinforces TRPA1's involvement in various forms of neuropathic and inflammatory pain, including DPN, osteoarthritic pain, postoperative pain, and chemotherapy-induced pain nih.gov.
In the context of respiratory physiology and pathology, research with this compound has provided valuable insights into TRPA1's function as a key biological sensor for pro-tussive agents. Its demonstrated ability to inhibit citric acid-induced cough and its effects on airway inflammation and bronchoconstriction in animal models have highlighted the functional presence and significance of TRPA1 not only in sensory neurons but also in non-neuronal cells of the respiratory tract.
Moreover, the differential response observed in patient subgroups during this compound's clinical trials has contributed to the burgeoning field of "precision medicine" in pain management. This finding provides a mechanistic basis for exploring targeted therapies based on a patient's unique sensory profile, moving beyond a "one-size-fits-all" approach. As a highly selective TRPA1 antagonist, this compound has served as an invaluable pharmacological tool, enabling researchers to dissect the specific roles of TRPA1 within the broader and often overlapping Transient Receptor Potential (TRP) family of ion channels, thereby advancing the understanding of TRP channel biology bioregistry.io.
Q & A
Q. What is the primary mechanism of action of GRC-17536 in treating neuropathic pain, and how does targeting TRPA1 receptors contribute to its therapeutic effects?
this compound is a selective TRPA1 (Transient Receptor Potential Ankyrin 1) receptor antagonist that inhibits ion channel activation, thereby reducing nociceptive signaling in neuropathic pain pathways. TRPA1 is implicated in oxidative stress and inflammatory mediator-induced pain sensitization. Preclinical studies demonstrated its efficacy in reducing mechanical allodynia and thermal hyperalgesia in diabetic neuropathy models, validating TRPA1 as a therapeutic target .
Methodological Insight : To confirm TRPA1 specificity, researchers should use calcium imaging assays in TRPA1-transfected cell lines alongside selective agonists (e.g., allyl isothiocyanate) and antagonists (e.g., HC-030031) as controls. Dose-response curves and receptor-binding kinetics (e.g., IC₅₀) should be compared to off-target TRP channels (TRPV1/TRPV3) to establish selectivity .
Basic Research Question
Q. What were the key design elements of the Phase II clinical trials for this compound in diabetic neuropathy, and how do they ensure robust efficacy assessment?
The Phase II trial (2012) was a 4-week, randomized, double-blind, placebo-controlled study involving 55 patients with painful diabetic neuropathy. Key elements included:
- Parallel-group design : Minimized inter-patient variability.
- Primary endpoints : Pain reduction via Visual Analog Scale (VAS) and Neuropathic Pain Symptom Inventory (NPSI).
- Pharmacokinetic monitoring : Assessed dose proportionality and safety at multiple ascending doses (MAD).
This design ensured statistical power to detect clinically meaningful pain relief while controlling for placebo effects .
Methodological Insight : Researchers should replicate this framework but extend trial duration (e.g., 12 weeks) to evaluate long-term efficacy and tolerance. Stratification by baseline HbA1c levels could isolate glycemic influence on pain outcomes .
Advanced Research Question
Q. How can researchers reconcile discrepancies between preclinical and clinical data for this compound, particularly regarding bioavailability challenges in TRPA1 antagonists?
Discrepancies often arise from interspecies differences in TRPA1 expression or metabolic clearance. For example, this compound showed anti-tussive efficacy in preclinical respiratory models but faced bioavailability limitations in human trials. To address this:
- Conduct allometric scaling of pharmacokinetic data from rodents to humans.
- Use physiologically based pharmacokinetic (PBPK) modeling to predict human dose requirements.
- Optimize formulations (e.g., inhaled delivery for respiratory applications) to enhance target tissue exposure .
Methodological Insight : Incorporate microdosing studies with radiolabeled this compound to track biodistribution and receptor occupancy in vivo .
Advanced Research Question
Q. What methodological considerations are critical when designing in vitro assays to assess this compound's selectivity against related TRP channels (e.g., TRPV1/TRPV3)?
- Cell line selection : Use HEK293 cells transfected with human TRPA1, TRPV1, or TRPV3.
- Calcium flux assays : Measure intracellular Ca²⁺ changes upon channel activation (e.g., capsaicin for TRPV1).
- Counter-screening : Test this compound against a panel of 100+ GPCRs and ion channels to rule out off-target effects.
- Computational docking : Predict binding affinity to TRPA1 vs. other TRP channels using molecular dynamics simulations .
Methodological Insight : Validate assay reproducibility via inter-laboratory comparisons and reference standard compounds (e.g., HC-030031 for TRPA1) .
Basic Research Question
Q. What pharmacokinetic parameters of this compound were established in Phase I trials, and how do they inform dosing strategies?
Phase I trials (2012) reported:
- Linear pharmacokinetics : Dose-proportional Cmax and AUC₀–24.
- Half-life (t½) : ~12–18 hours, supporting once-daily dosing.
- No gender/age effects : Broad applicability across demographics.
These parameters guided Phase II dosing (e.g., 50–200 mg/day) to maintain plasma concentrations above the TRPA1 IC₅₀ .
Methodological Insight : Use population pharmacokinetic (PopPK) modeling in future trials to identify covariates (e.g., renal impairment) affecting drug exposure .
Advanced Research Question
Q. How can translational research optimize this compound's efficacy in heterogeneous neuropathic pain populations with comorbidities like diabetes?
- Patient stratification : Group by pain etiology (e.g., HbA1c >8% vs. <7%) and use quantitative sensory testing (QST) to phenotype mechanistically distinct pain subtypes.
- Comorbidity modeling : In preclinical studies, combine this compound with metformin to assess synergistic effects on hyperglycemia-induced neuropathy.
- Biomarker integration : Measure serum levels of oxidative stress markers (e.g., 8-isoprostane) to correlate TRPA1 inhibition with biochemical outcomes .
Methodological Insight : Adaptive trial designs with interim analyses can refine inclusion criteria based on early efficacy signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
